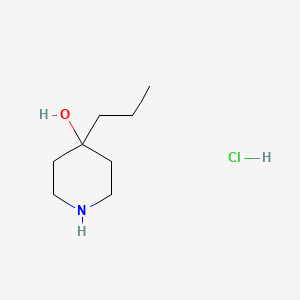
4-Propylpiperidin-4-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylpiperidin-4-olhydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperidin-4-olhydrochloride typically involves the reaction of 4-propylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction can be represented as follows:
4-Propylpiperidine+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Propylpiperidin-4-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
4-Propylpiperidin-4-olhydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Propylpiperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A basic structure with a wide range of applications in medicinal chemistry.
4-Hydroxypiperidine: Similar structure with hydroxyl group, used in drug synthesis.
4-Propylpiperidine: Lacks the hydroxyl group, used as an intermediate in organic synthesis.
Uniqueness
4-Propylpiperidin-4-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
4-propylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h9-10H,2-7H2,1H3;1H |
InChIキー |
YFLSDCKDPHTVEZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCNCC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


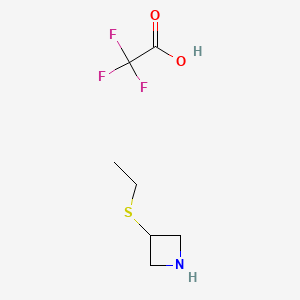

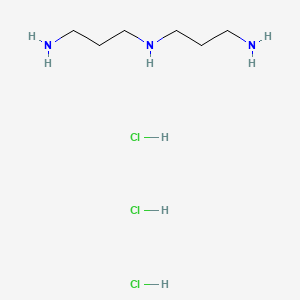
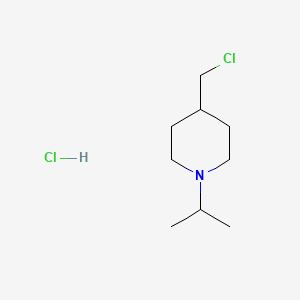

![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
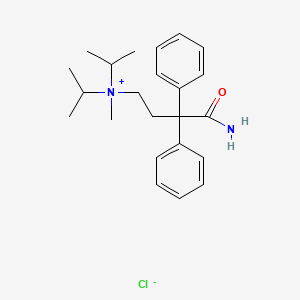
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
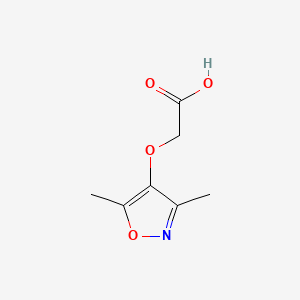

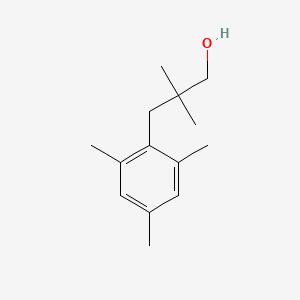
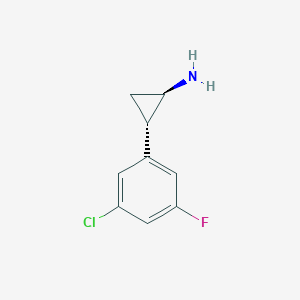
![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)

